2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide is a complex organic compound with potential pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 444.79 g/mol. The compound features a piperazine ring, a pyridazine moiety, and a cyclopropylacetamide group, suggesting it may exhibit interesting biological activities, particularly in the realm of neuropharmacology.
This compound falls under the category of psychoactive substances, specifically targeting neurotransmitter systems in the brain. Its structural components indicate it may interact with serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide involves several steps:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
The compound's structure can be represented as follows:
Cl.Cl.Clc1ccc(cc1)N2CCN(CCCN3N=C4C=CC=CN4C3=O)CC2
InChI=1S/C19H22ClN5O.2ClH/c20-16-5-7-17(8-6-16)23-14-12-22(13-15-23)9-3-11-25-19(26)24-10-2-1-4-18(24)21-25, , 2*1H, /h1-2,4-8,10H,3,9,11-15H2
The compound exhibits multiple functional groups that contribute to its pharmacological properties. The presence of chlorine atoms indicates potential for increased lipophilicity and receptor binding affinity.
The compound may undergo several chemical reactions:
These reactions require specific conditions such as temperature control and choice of solvents to optimize yields and minimize side reactions.
The mechanism of action for 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide likely involves modulation of neurotransmitter systems:
Studies show that compounds with similar structures often exhibit antidepressant and anxiolytic effects through these mechanisms.
The compound is typically stored at low temperatures (around +5°C) to maintain stability. Its physical form is generally a solid powder.
Key chemical properties include:
Relevant analyses such as spectral data (NMR, IR) would provide further insight into its properties.
The primary applications of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopropylacetamide include:
This compound represents a promising area for further research into therapeutic applications in mental health treatment.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0